N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple aromatic rings, a piperazine moiety, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function and is a common target for drugs used to treat Alzheimer’s disease .
Mode of Action
This compound acts as an inhibitor of the cholinesterase enzyme . By inhibiting this enzyme, the compound can increase the concentration of acetylcholine, a neurotransmitter, in the brain. This can help improve nerve signal transmission, which is often impaired in conditions like Alzheimer’s disease .
Biochemical Pathways
The compound’s action on the cholinesterase enzyme affects the cholinergic pathway . This pathway involves the transmission of nerve signals using the neurotransmitter acetylcholine. By inhibiting cholinesterase, the compound prevents the breakdown of acetylcholine, thereby enhancing signal transmission in the cholinergic pathway .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The inhibition of the cholinesterase enzyme by this compound leads to an increase in acetylcholine levels in the brain. This can result in improved nerve signal transmission, potentially alleviating symptoms associated with Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions.
Pyridazinyl-pyridine coupling: The pyridazinyl and pyridine rings can be coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Piperazine incorporation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-4-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c30-22(25-16-3-4-18-19(14-16)32-13-12-31-18)29-10-8-28(9-11-29)21-6-5-20(26-27-21)24-17-2-1-7-23-15-17/h1-7,14-15H,8-13H2,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMYOPHLIOTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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